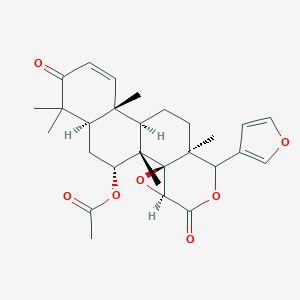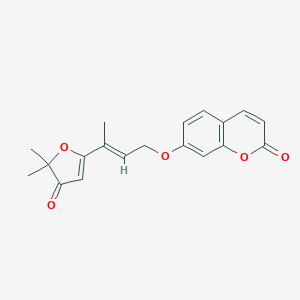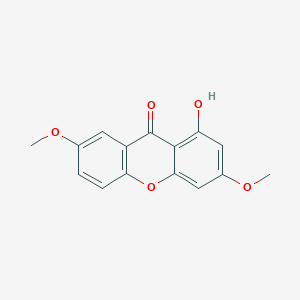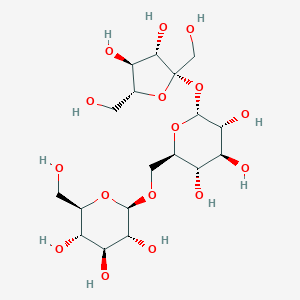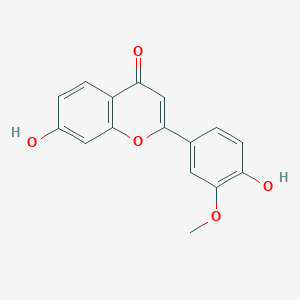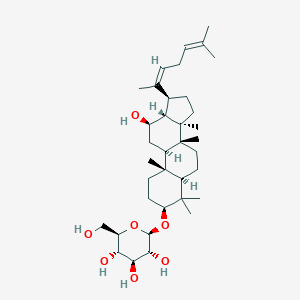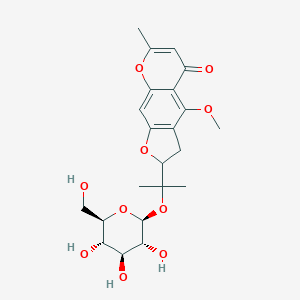
5-O-甲基维萨米苷
描述
5-O-Methylvisammioside: is a natural product isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a plant belonging to the family Umbelliferae . This compound is a chromone derivative with diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . Its molecular formula is C22H28O10, and it has a molecular weight of 452.45 g/mol .
科学研究应用
化学: 5-O-甲基维萨姆甙用作来自Saposhnikovia divaricata 的草药中质量控制的参考化合物。 它作为这些制剂中活性成分的鉴定和定量的标志物 .
生物学: 该化合物因其抗炎特性而被研究。 它抑制肥大细胞中组胺的释放,并减少一氧化氮和丙二醛等炎症介质的产生 .
医学: 5-O-甲基维萨姆甙在各种疾病中表现出潜在的治疗效果。 它在治疗急性肝损伤、抑郁症和神经炎症方面显示出前景。 该化合物调节关键的信号通路,包括 TNF、MAPK 和 NF-κB 通路 .
工业: 在制药行业,5-O-甲基维萨姆甙用于开发针对炎症和神经退行性疾病的新药。 它也用于草药补充剂和传统药物的配方 .
作用机制
5-O-甲基维萨姆甙的作用机制涉及多个分子靶点和通路的调节。 该化合物抑制组蛋白 H3 和 14-3-3ε 之间的蛋白质-蛋白质相互作用,导致癌细胞的细胞周期停滞 . 它还减少组蛋白 H3 的磷酸化并抑制 NF-κB 的核转运,从而抑制炎症 . 此外,5-O-甲基维萨姆甙与 MAPK 通路中的关键蛋白质(如 p38 和 JNK)相互作用,以减少氧化应激和炎症 .
准备方法
合成路线和反应条件: 5-O-甲基维萨姆甙的合成通常涉及从干燥的Saposhnikovia divaricata 根中提取。 提取过程使用水、乙醇或甲醇等溶剂 . 该化合物可以使用色谱技术进一步纯化,以达到高纯度水平。
工业生产方法: 5-O-甲基维萨姆甙的工业生产涉及从植物材料中大规模提取。 根部被干燥并研磨成细粉,然后用合适的溶剂进行提取。 提取物然后被浓缩并使用高效液相色谱 (HPLC) 等技术进行纯化,以获得所需的化合物 .
化学反应分析
反应类型: 5-O-甲基维萨姆甙经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 取代反应可能发生在色酮环上的特定位置.
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可以产生还原的色酮衍生物 .
相似化合物的比较
类似化合物:
Cimifugin: 另一种具有抗炎特性的色酮衍生物。
Prim-O-葡萄糖基cimifugin: cimifugin 的葡萄糖苷,具有相似的生物活性。
Sec-O-葡萄糖基hamaudol: 一种具有神经保护作用的相关化合物.
独特性: 5-O-甲基维萨姆甙由于其特定的分子结构和在 4' 位存在葡萄糖基而具有独特性。 这种结构特征使其具有独特的生物活性及其治疗潜力 .
属性
IUPAC Name |
(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFPTYGKPLXPK-OOBAEQHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-85-5 | |
| Record name | 84272-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological activities of 5-O-Methylvisammioside?
A1: 5-O-Methylvisammioside exhibits various pharmacological activities including anti-inflammatory, [] anti-asthma [], and antidepressant effects. [] It has also been shown to protect against acute liver injury. []
Q2: How does 5-O-Methylvisammioside exert its protective effect against acute liver injury?
A2: Research suggests that 5-O-Methylvisammioside protects against acute liver injury by regulating the TNF/MAPK/NF-κB/arachidonic acid pathway. []
Q3: How does 5-O-Methylvisammioside contribute to the treatment of depression?
A3: Studies indicate that 5-O-Methylvisammioside might exert antidepressant effects by inhibiting the overactivation of BV-2 microglia, a type of glial cell in the central nervous system, through the NF-κB/IκB-α pathway. [, ]
Q4: What is the molecular formula and weight of 5-O-Methylvisammioside?
A4: While the provided abstracts do not explicitly state the molecular formula and weight, they can be deduced from its chemical structure: Molecular Formula: C20H22O8* Molecular Weight:* 390.38 g/mol
Q5: Is there any spectroscopic data available for 5-O-Methylvisammioside?
A5: Yes, structural characterization studies utilize techniques like ESI-MS, 1H NMR, and 13C NMR to confirm the identity of 5-O-Methylvisammioside. []
Q6: What are the common methods for extracting 5-O-Methylvisammioside from Radix Saposhnikoviae?
A6: Several extraction techniques are employed, including:* High-speed counter-current chromatography (HSCCC): This method has successfully isolated high-purity 5-O-Methylvisammioside from Radix Saposhnikoviae. []* Microwave-assisted extraction: This technique offers a rapid and efficient way to extract 5-O-Methylvisammioside with high yield. []* Ultrasonic-assisted extraction (UAE): This method, particularly when optimized using response surface methodology (RSM), proves effective for extracting 5-O-Methylvisammioside. [, ]* Ionic Liquid-based Ultrasonic-Assisted Extraction (ILUAE): This method, utilizing ionic liquids as the solvent, shows high efficiency in extracting 5-O-Methylvisammioside. []
Q7: How is the quality of 5-O-Methylvisammioside typically analyzed and controlled?
A7: * HPLC (High-Performance Liquid Chromatography): This is a widely used method for quantifying 5-O-Methylvisammioside in various formulations and herbal extracts. [, , , , , , , , , , , , , , ]* UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry): This technique allows for the identification and quantification of 5-O-Methylvisammioside, even in complex mixtures, and is particularly useful for quality assessment and metabolomic studies. []* UHPLC-Q-Exactive Orbitrap HR-MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry): This high-resolution and accurate method aids in identifying and quantifying 5-O-Methylvisammioside and other constituents in complex mixtures like Jingyin Granules. []* TLC (Thin-Layer Chromatography): This method is employed for the qualitative analysis and identification of 5-O-Methylvisammioside. [, ]
Q8: What are some of the challenges in developing analytical methods for 5-O-Methylvisammioside?
A8: Ensuring method sensitivity, selectivity, and reproducibility can be challenging, especially given the complex matrix of herbal preparations. Method validation is crucial to guarantee accuracy, precision, and specificity. []
Q9: What formulation strategies are used for 5-O-Methylvisammioside?
A9: 5-O-Methylvisammioside is incorporated into various formulations, including:* Nasal Sprays: Research has explored the nasal absorption of 5-O-Methylvisammioside, suggesting its feasibility for nasal spray formulations. []* Tablets: 5-O-Methylvisammioside is formulated into tablets like Siji Ganmao Tablets and Tongqiao Biyan Tablets. [, ]* Capsules: It is also incorporated into capsule formulations like Yaozhouling Capsules and Xiaoerzhiyang Capsules. [, ]* Granules: Formulations like Changbitong Granules, Fangfeng Tongsheng Pills, and Guizhi Shaoyao Zhimu Granules contain 5-O-Methylvisammioside. [, , , ]* Powders: 5-O-Methylvisammioside is also a component of powder formulations like Wuhu Powder and Yuping feng powder. [, ]
Q10: How stable is 5-O-Methylvisammioside under different conditions?
A10: While specific stability data is not available in the provided abstracts, stability under various conditions (temperature, pH, light) is crucial for formulation development and storage.
Q11: What are the potential drug delivery challenges for 5-O-Methylvisammioside?
A11: Like many natural compounds, challenges may include optimizing solubility, bioavailability, and targeted delivery to specific tissues.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 5-O-Methylvisammioside?
A12: Research indicates that after oral administration, 5-O-Methylvisammioside is absorbed into the bloodstream and distributed to various tissues, including the heart, liver, spleen, lung, kidney, brain, fat, and testicles. [] In vivo and in vitro studies have identified several metabolites, with deglycosylation being a major metabolic pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

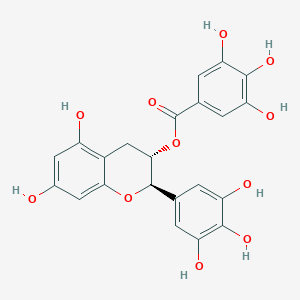
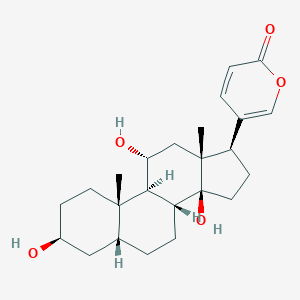
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
